Cas no 1804656-71-0 (4-Bromo-3-(bromomethyl)-5-cyano-2-(difluoromethyl)pyridine)

4-Bromo-3-(bromomethyl)-5-cyano-2-(difluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-3-(bromomethyl)-5-cyano-2-(difluoromethyl)pyridine
-
- Inchi: 1S/C8H4Br2F2N2/c9-1-5-6(10)4(2-13)3-14-7(5)8(11)12/h3,8H,1H2
- InChI Key: ILAWLLRLTTZITG-UHFFFAOYSA-N
- SMILES: BrC1C(C#N)=CN=C(C(F)F)C=1CBr
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 241
- XLogP3: 2.5
- Topological Polar Surface Area: 36.7
4-Bromo-3-(bromomethyl)-5-cyano-2-(difluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029062409-1g |
4-Bromo-3-(bromomethyl)-5-cyano-2-(difluoromethyl)pyridine |
1804656-71-0 | 97% | 1g |
$1,445.30 | 2022-04-01 |
4-Bromo-3-(bromomethyl)-5-cyano-2-(difluoromethyl)pyridine Related Literature
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
Additional information on 4-Bromo-3-(bromomethyl)-5-cyano-2-(difluoromethyl)pyridine
Recent Advances in the Application of 4-Bromo-3-(bromomethyl)-5-cyano-2-(difluoromethyl)pyridine (CAS: 1804656-71-0) in Chemical Biology and Pharmaceutical Research
The compound 4-Bromo-3-(bromomethyl)-5-cyano-2-(difluoromethyl)pyridine (CAS: 1804656-71-0) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and antiviral agents. This heterocyclic pyridine derivative exhibits unique structural features, including bromo and difluoromethyl substituents, which enhance its reactivity and potential for selective modifications. Recent studies have explored its utility in medicinal chemistry, highlighting its role in the construction of pharmacophores with improved binding affinity and metabolic stability.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this compound as a precursor in the synthesis of selective JAK2 inhibitors, which are critical for treating myeloproliferative disorders. The researchers employed a Suzuki-Miyaura coupling reaction to introduce aryl groups at the 4-position, followed by nucleophilic substitution at the 3-(bromomethyl) site to install various amine functionalities. The resulting compounds exhibited nanomolar potency against JAK2 while maintaining selectivity over other JAK isoforms, underscoring the versatility of this building block in kinase inhibitor design.
In the field of antiviral research, a recent patent application (WO2023056421) disclosed the incorporation of 1804656-71-0 into novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. The difluoromethyl group at the 2-position was found to significantly improve membrane permeability and oral bioavailability compared to traditional NNRTIs. Molecular docking studies revealed that the electron-withdrawing cyano group at the 5-position enhances hydrogen bonding interactions with key residues in the reverse transcriptase binding pocket.
From a synthetic chemistry perspective, advances in the large-scale production of 4-Bromo-3-(bromomethyl)-5-cyano-2-(difluoromethyl)pyridine have been reported by several fine chemical manufacturers. A 2024 process chemistry publication in Organic Process Research & Development described an optimized three-step synthesis from commercially available 2-amino-5-bromopyridine, achieving an overall yield of 68% with >99% purity. The improved protocol addresses previous challenges in controlling the regioselectivity of bromination and difluoromethylation reactions, making this valuable intermediate more accessible for drug discovery programs.
Ongoing research continues to explore new applications of this compound, particularly in targeted protein degradation (PROTACs) and covalent inhibitor development. Its dual reactive sites (bromomethyl and bromo substituents) allow for sequential functionalization, enabling the construction of bivalent molecules with precise spatial arrangements. As the pharmaceutical industry increasingly focuses on challenging targets, 1804656-71-0 is positioned to play a significant role in the next generation of small-molecule therapeutics.
1804656-71-0 (4-Bromo-3-(bromomethyl)-5-cyano-2-(difluoromethyl)pyridine) Related Products
- 4964-69-6(5-Chloroquinaldine)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)




